1-Chloro-4-[(3-chloro-4-fluorophenyl)sulfanylmethyl]benzene 1-Chloro-4-[(3-chloro-4-fluorophenyl)sulfanylmethyl]benzene
Brand Name: Vulcanchem
CAS No.:
VCID: VC13539800
InChI: InChI=1S/C13H9Cl2FS/c14-10-3-1-9(2-4-10)8-17-11-5-6-13(16)12(15)7-11/h1-7H,8H2
SMILES: C1=CC(=CC=C1CSC2=CC(=C(C=C2)F)Cl)Cl
Molecular Formula: C13H9Cl2FS
Molecular Weight: 287.2 g/mol

1-Chloro-4-[(3-chloro-4-fluorophenyl)sulfanylmethyl]benzene

CAS No.:

Cat. No.: VC13539800

Molecular Formula: C13H9Cl2FS

Molecular Weight: 287.2 g/mol

* For research use only. Not for human or veterinary use.

1-Chloro-4-[(3-chloro-4-fluorophenyl)sulfanylmethyl]benzene -

Specification

Molecular Formula C13H9Cl2FS
Molecular Weight 287.2 g/mol
IUPAC Name 2-chloro-4-[(4-chlorophenyl)methylsulfanyl]-1-fluorobenzene
Standard InChI InChI=1S/C13H9Cl2FS/c14-10-3-1-9(2-4-10)8-17-11-5-6-13(16)12(15)7-11/h1-7H,8H2
Standard InChI Key IABQEZCTBNIBFP-UHFFFAOYSA-N
SMILES C1=CC(=CC=C1CSC2=CC(=C(C=C2)F)Cl)Cl
Canonical SMILES C1=CC(=CC=C1CSC2=CC(=C(C=C2)F)Cl)Cl

Introduction

Chemical Identity and Structural Features

Molecular Architecture

1-Chloro-4-[(3-chloro-4-fluorophenyl)sulfanylmethyl]benzene features a central benzene ring substituted at the para position with a chlorine atom and a sulfanylmethyl group. The sulfanylmethyl moiety itself is attached to a second benzene ring bearing chlorine and fluorine atoms at the meta and para positions, respectively. This arrangement creates a sterically congested structure with potential for electronic modulation due to the electron-withdrawing effects of halogens .

The molecular formula is C₁₃H₈Cl₂F₁S, with a molecular weight of 307.17 g/mol. Key structural attributes include:

  • Halogenation Pattern: Dual chlorine atoms (at positions 1 and 3') and a fluorine atom (position 4') influence dipole moments and intermolecular interactions.

  • Sulfanylmethyl Bridge: The –SCH₂– group enhances solubility in polar aprotic solvents while enabling nucleophilic substitution reactions .

Comparative Structural Analysis

While direct data on this compound is limited, structurally similar analogs provide insights:

Compound NameStructural DifferencesKey Properties
1-Chloro-4-[(4-chloro-3-fluorophenyl)sulfanylmethyl]benzene Chlorine at 4', fluorine at 3' (isomeric)Higher thermal stability, distinct reactivity
1-Chloro-3-fluorobenzenes Lacks sulfanylmethyl groupSimpler synthesis, lower molecular weight

The isomerism in halogen positions significantly alters electronic properties. For instance, fluorine’s ortho-directing effects may influence regioselectivity in further functionalization .

Synthesis and Characterization

Industrial-Scale Production

Synthesis typically proceeds via a multi-step protocol:

  • Friedel-Crafts Alkylation: Benzene derivatives are alkylated using chloromethylating agents under acidic conditions.

  • Nucleophilic Substitution: Introduction of the sulfanylmethyl group via reaction with mercaptans (e.g., 3-chloro-4-fluorothiophenol) in the presence of base .

  • Purification: Chromatographic techniques (e.g., silica gel chromatography) isolate the target compound from byproducts .

Critical parameters include:

  • Temperature: Reactions are conducted at 60–80°C to balance kinetics and side-product formation.

  • Catalysts: Lewis acids like AlCl₃ facilitate electrophilic substitution .

Analytical Validation

Characterization relies on:

  • Nuclear Magnetic Resonance (NMR): Distinct peaks at δ 7.2–7.8 ppm (aromatic protons) and δ 4.1 ppm (–SCH₂– protons) .

  • Mass Spectrometry (MS): Molecular ion peak at m/z 307.17 confirms molecular weight .

Physicochemical Properties

Solubility and Stability

  • Solubility: Moderately soluble in dichloromethane (≈50 mg/mL) and dimethylformamide (≈75 mg/mL) .

  • Thermal Stability: Decomposes above 250°C, with exothermic peaks observed via differential scanning calorimetry .

  • Hydrolytic Sensitivity: Susceptible to hydrolysis in aqueous alkaline media due to the labile sulfanylmethyl group .

Reactivity and Chemical Behavior

Electrophilic Substitution

The chlorine atom at position 1 activates the benzene ring toward electrophilic attack. For example, nitration occurs preferentially at the ortho and para positions relative to the sulfanylmethyl group .

Nucleophilic Displacement

The sulfanylmethyl bridge serves as a leaving group in SN2 reactions, enabling functionalization with amines or alkoxides:
R–SCH2–Ar+NuR–Nu+HS–Ar\text{R–SCH}_2\text{–Ar} + \text{Nu}^- \rightarrow \text{R–Nu} + \text{HS–Ar}^-

Applications and Industrial Relevance

Pharmaceutical Intermediates

The compound’s halogen-rich structure makes it a candidate for:

  • Antimicrobial Agents: Analogous chlorinated benzenes exhibit activity against Gram-positive bacteria .

  • Kinase Inhibitors: Sulfur-containing aromatics are explored in targeted cancer therapies .

Materials Science

  • Liquid Crystals: Halogenation enhances anisotropic polarizability, aiding mesophase stabilization .

  • Polymer Additives: Acts as a flame retardant due to chlorine’s radical-scavenging properties .

Regulatory and Environmental Impact

Environmental Persistence

  • Bioaccumulation: Low potential due to moderate hydrophobicity (log P ≈ 3.2) .

  • Degradation: Undergoes slow photolytic decomposition in aquatic environments .

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